2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
This compound belongs to the isoquinolin-1-one family, featuring a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing lipophilicity, while the ethyl group on the phenyl ring may modulate steric and hydrophobic interactions. Isoquinolinones are pharmacologically significant, often explored for antimicrobial, anticancer, and central nervous system activities .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2/c1-2-16-7-13-19(14-8-16)32-15-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-34-24)17-9-11-18(12-10-17)26(27,28)29/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHGRTRZFMHNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting with the preparation of the isoquinolinone core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in
Biological Activity
The compound 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that incorporates both an isoquinoline structure and an oxadiazole moiety. These structural features suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Structural Overview
The compound can be broken down into key structural components:
- Isoquinoline core : Known for various biological activities.
- Oxadiazole ring : Recognized for its bioisosteric properties and ability to enhance pharmacological profiles.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to our target have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole exhibit activities against human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cell lines with IC50 values as low as 2.76 µM .
Antimicrobial Activity
Oxadiazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds containing the oxadiazole ring exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of the compound is thought to be mediated through several mechanisms:
- Interaction with DNA : The isoquinoline structure may intercalate into DNA, disrupting replication.
- Enzyme inhibition : The oxadiazole moiety can inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor modulation : Potential interaction with various receptors involved in signaling pathways related to cancer and inflammation.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Cytotoxicity Study :
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and E. coli, demonstrating significant growth inhibition at low concentrations.
- Structure-Activity Relationship (SAR) :
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Similar to target | 2.76 | Anticancer |
| Compound B | Oxadiazole derivative | 1.143 | Renal Cancer |
| Compound C | Trifluoromethyl-substituted | 10 | Antimicrobial |
Comparison with Similar Compounds
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Key Differences :
- Oxadiazole substituent : 2-ethoxyphenyl (electron-donating) vs. 4-(trifluoromethyl)phenyl (electron-withdrawing).
- Phenyl group at position 2 : 3-fluorophenyl (meta-substituted) vs. 4-ethylphenyl (para-substituted).
- Implications :
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
- Core Structure: Phthalazin-1-one instead of isoquinolin-1-one.
- Substituents: Oxadiazole substituted with 4-methoxyphenyl (moderate electron-donating).
- Methoxy groups are less metabolically stable than trifluoromethyl but may improve solubility .
Heterocyclic Analogues with 1,2,4-Oxadiazole Moieties
4-(3-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol
- Structure: Oxadiazole linked to phenol and 4-(trifluoromethyl)phenoxy-phenyl.
- Activity: Reported as a non-β-lactam inhibitor of penicillin-binding proteins (PBPs) with Gram-positive antibacterial activity.
- Comparison: The phenolic -OH group introduces hydrogen-bonding capability absent in the target compound. Trifluoromethyl substitution aligns with the target’s design, suggesting shared stability benefits .
Triazole-Based Analogues
Compounds like 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () and 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone () highlight:
- Triazole vs. Oxadiazole : Triazoles offer additional hydrogen-bonding sites but may exhibit different metabolic pathways.
- Biological Relevance : Triazole derivatives are often explored as antifungals or kinase inhibitors, whereas oxadiazoles are prioritized for stability in antimicrobial agents .
Comparative Data Table
*Calculated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
